molecular formula C24H24O3S3 B12665846 1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- CAS No. 5692-49-9

1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-

Katalognummer: B12665846
CAS-Nummer: 5692-49-9
Molekulargewicht: 456.6 g/mol
InChI-Schlüssel: HZHATLMQXZNESN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-: is a chemical compound with the molecular formula C24H24O3S3. It is a derivative of trithiane, a heterocyclic compound consisting of a six-membered ring with alternating methylene bridges and thioether groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with hydrogen sulfide in the presence of an acid catalyst. The reaction proceeds through the formation of a dithioacetal intermediate, which subsequently undergoes cyclization to form the trithiane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of biological activities. The specific pathways involved include oxidative stress response and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- is unique due to its methoxy substituents, which impart distinct electronic and steric properties.

Eigenschaften

CAS-Nummer

5692-49-9

Molekularformel

C24H24O3S3

Molekulargewicht

456.6 g/mol

IUPAC-Name

2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane

InChI

InChI=1S/C24H24O3S3/c1-25-19-10-4-16(5-11-19)22-28-23(17-6-12-20(26-2)13-7-17)30-24(29-22)18-8-14-21(27-3)15-9-18/h4-15,22-24H,1-3H3

InChI-Schlüssel

HZHATLMQXZNESN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2SC(SC(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.